molecular formula C7H5BF3NO4 B11876853 (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B11876853
M. Wt: 234.93 g/mol
InChI Key: JCEGLLQKLBIHRK-UHFFFAOYSA-N
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Description

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with nitro and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid typically involves the nitration of 2-(trifluoromethyl)phenylboronic acid. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid can undergo reduction reactions to form amines.

    Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various electrophiles.

    Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like ethanol or water).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Reduction: Amines from the reduction of the nitro group.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these derivatives, making them attractive for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and agrochemicals. Its unique functional groups allow for the creation of molecules with desirable properties, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The nitro and trifluoromethyl groups influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Comparison:

  • 2-(Trifluoromethyl)phenylboronic acid: Lacks the nitro group, making it less reactive in certain electrophilic aromatic substitution reactions.
  • 4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group is positioned differently, affecting the compound’s steric and electronic properties.
  • 3-(Trifluoromethyl)phenylboronic acid: Similar to the 2- and 4- isomers but with different reactivity due to the position of the trifluoromethyl group.

Uniqueness: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C7H5BF3NO4

Molecular Weight

234.93 g/mol

IUPAC Name

[2-nitro-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H5BF3NO4/c9-7(10,11)4-2-1-3-5(12(15)16)6(4)8(13)14/h1-3,13-14H

InChI Key

JCEGLLQKLBIHRK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F)(O)O

Origin of Product

United States

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